molecular formula C28H26O12 B040179 Diphyllin acetyl apioside CAS No. 111647-42-8

Diphyllin acetyl apioside

Cat. No. B040179
M. Wt: 554.5 g/mol
InChI Key: UOOSHUGMIURKRC-KXPDKNHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphyllin acetyl apioside is a natural arylnaphthalene lignan lactone . It is recognized as a valuable scaffold for drug discovery due to its unique structural features such as a relatively rigid tetracyclic skeleton, structural diversity of more than five substituents, and no chiral center . It has shown strong antiviral activities .


Synthesis Analysis

Diphyllin and its derivatives have been synthesized by various methods since the first synthesis of an arylnaphthalene lignan lactone skeleton in 1895 . The galactosylated modification of diphyllin is a common phenomenon in plants, and therefore, galactosylated modification is applied by researchers in the laboratory to obtain more excellent diphyllin derivatives .


Molecular Structure Analysis

The Diphyllin acetyl apioside molecule contains a total of 71 bonds . It has a unique structural feature with a relatively rigid tetracyclic skeleton .


Chemical Reactions Analysis

Diphyllin acetylapioside showed complete inhibition of 5-lipoxygenase activity at 50 µM and exhibited strong inhibitory effects against LTB 4 and 5-hydroxy-6,8,11,14-eicosateraenoic acid with IC 50 values of 0.6 and 0.7 µM .


Physical And Chemical Properties Analysis

The Diphyllin acetyl apioside molecule contains a total of 71 bond(s); 45 non-H bond(s), 19 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 3 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ester(s) (aromatic), 2 hydroxyl group(s), 1 secondary alcohol(s) .

properties

CAS RN

111647-42-8

Product Name

Diphyllin acetyl apioside

Molecular Formula

C28H26O12

Molecular Weight

554.5 g/mol

IUPAC Name

[(3S,4R)-5-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-3,4-dihydroxyoxolan-3-yl]methyl acetate

InChI

InChI=1S/C28H26O12/c1-13(29)36-10-28(32)11-37-27(25(28)30)40-24-16-8-20(34-3)19(33-2)7-15(16)22(23-17(24)9-35-26(23)31)14-4-5-18-21(6-14)39-12-38-18/h4-8,25,27,30,32H,9-12H2,1-3H3/t25-,27?,28+/m0/s1

InChI Key

UOOSHUGMIURKRC-KXPDKNHFSA-N

Isomeric SMILES

CC(=O)OC[C@]1(COC([C@@H]1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O

SMILES

CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O

Canonical SMILES

CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O

synonyms

4-O-(5''-O-acetyl)-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone
diphyllin acetyl apioside

Origin of Product

United States

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